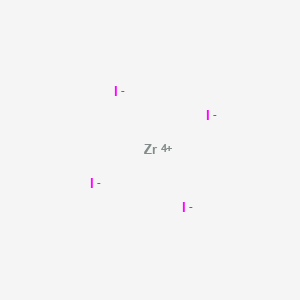

Zirconium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

See also: Zirconium iodide (preferred); Zirconium (has active moiety).

Scientific Research Applications

Nuclear Fuel Rod Fabrication : Zirconium iodides, specifically ZrI2, ZrI3, and ZrI4, are significant in the context of nuclear fuel rods. They are formed due to the reaction of iodine with zirconium and are crucial in understanding stress corrosion cracking (SCC) and pellet–cladding chemical interactions (PCCI), which are major concerns in nuclear fuels' life cycle (Rossi & Taylor, 2013).

Catalysis : Zirconium(IV) catalyzes the perborate oxidation of iodide ions. This reaction's mechanism includes zero order with respect to perborate and first order with respect to Zr(IV), exhibiting Michaelis-Menten dependence on iodide concentration (Karunakaran & Muthukumaran, 1997).

Thermodynamics and Refining of Zirconium : The study of gaseous zirconium iodides (ZrI4, ZrI3, ZrI2, and ZrI) provides crucial thermodynamic data relevant to the iodide process for refining impure zirconium, important in nuclear power and other industries (Kleinschmidt, Cubicciotti & Hildenbrand, 1978).

Chemical Vapor Deposition Precursors : Zirconium amide-iodide complexes are synthesized for use as precursors in chemical vapor deposition to produce zirconium nitride films (Lehn & Hoffman, 2002).

Irradiation Growth in Zirconium Alloys : The irradiation growth of zirconium and its alloys, including iodide zirconium, is a significant area of research, particularly in the context of nuclear reactors (Rogerson, 1988).

Zirconium Hydride Precipitation : Studies on zirconium hydride precipitation in iodide zirconium and zircaloy-2 have implications for nuclear fuel element can construction (Bradbrook, Lorimer & Ridley, 1972).

Processing and Fabrication : Research on the processing window for laser cladding of zirconium on zirconium alloy, including studies on iodide zirconium, provides insights into fabrication methods for nuclear and other applications (Harooni et al., 2016).

High-purity Metals in Nuclear Power : The use of high-purity (iodide) zirconium in nuclear power is explored, highlighting the metal's refining and applications in building materials and absorbers (Kotsar’ et al., 2011).

Magnetic Properties : The magnetic properties of zirconium (III) iodides offer insights into ferromagnetic and antiferromagnetic interactions in the lattice, which has implications for material science and engineering (Baker & Janus, 1964).

Mechanism of Action

Target of Action

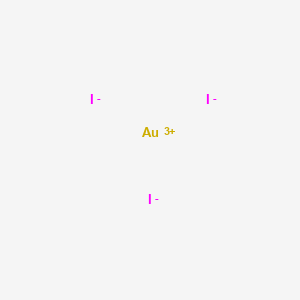

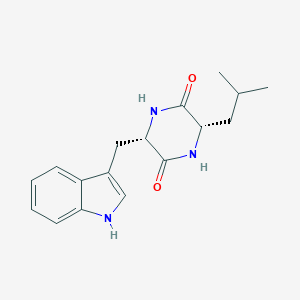

Zirconium iodide, also known as zirconium(IV) iodide, is a chemical compound with the formula ZrI4 . It is primarily used as an intermediate in the purification of zirconium metal . The primary targets of this compound are zirconium metal and iodine .

Mode of Action

This compound is prepared by the direct reaction of powdered zirconium metal and iodine . The compound is volatile, subliming as intact tetrahedral ZrI4 molecules . It adopts a polymeric structure, consisting of octahedral Zr(IV) centers interconnected by four doubly bridging iodide ligands .

Biochemical Pathways

It is known that iodine plays a vital role in human, plant, and animal life . Iodine is essential for the biosynthesis of thyroid hormones, which are crucial for normalizing human body growth, maturation and development, cell and tissue growth, and body metabolism .

Pharmacokinetics

It is known that the compound is volatile and sublimes as intact tetrahedral zri4 molecules

Result of Action

The primary result of this compound’s action is the production of pure ductile metallic zirconium . Pyrolysis of zirconium(IV) iodide gas by contact of hot wire was the first industrial process for the commercial production of pure ductile metallic zirconium .

Action Environment

This compound is an orange-colored solid that degrades in the presence of water . This suggests that its action, efficacy, and stability could be influenced by environmental factors such as humidity. It is also worth noting that this compound is hazardous, with safety data indicating that it can cause severe skin burns, eye damage, and may cause respiratory irritation .

Safety and Hazards

Zirconium(IV) iodide is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Zirconium iodide can be achieved through the reaction of Zirconium metal with iodine gas.", "Starting Materials": ["Zirconium metal", "Iodine gas"], "Reaction": [ "Place Zirconium metal and iodine gas in a reaction vessel", "Heat the reaction vessel to a temperature of 400-500°C", "Allow the reaction to proceed for several hours until the Zirconium metal has completely reacted with the iodine gas", "Collect the resulting Zirconium iodide product" ] } | |

CAS No. |

13986-26-0 |

Molecular Formula |

I4Zr |

Molecular Weight |

598.84 g/mol |

IUPAC Name |

tetraiodozirconium |

InChI |

InChI=1S/4HI.Zr/h4*1H;/q;;;;+4/p-4 |

InChI Key |

XLMQAUWIRARSJG-UHFFFAOYSA-J |

SMILES |

[Zr+4].[I-].[I-].[I-].[I-] |

Canonical SMILES |

[Zr](I)(I)(I)I |

| 13986-26-0 | |

Pictograms |

Corrosive |

Origin of Product |

United States |

Q1: What is the molecular formula and weight of Zirconium tetraiodide?

A1: The molecular formula of Zirconium tetraiodide is ZrI4, and its molecular weight is 598.84 g/mol.

Q2: What are the thermodynamic properties associated with the vaporization of Zirconium tetraiodide from substoichiometric Zirconium iodides?

A2: Research has shown a univariant equilibrium exists between solid ZrI1.9 and ZrI1.3. The pressure of gaseous ZrI4 within this region is described by the equation log10 P(atm) = -9308/T + 8.84 []. Another study revealed a univariant region between ZrI and Zr, with the gaseous ZrI4 pressure represented by log p(atm) = (‐12.551 ± 0.124) × 103/T + (9.770 ± 0.103) [].

Q3: How does the presence of lower Zirconium iodides influence the refining process of Zirconium?

A3: Lower Zirconium iodides (ZrI3 and ZrI2) form on the surface of crude Zirconium during the iodide refining process [, ]. These iodides react with ZrI4, effectively reducing its pressure within the reaction vessel. This, in turn, influences the rate of Zirconium deposition during the refining process.

Q4: What is the enthalpy of formation for gaseous Zirconium iodides (ZrI4, ZrI3, ZrI2, ZrI)?

A4: Using Knudsen cell mass spectrometry, the following enthalpies of formation (ΔHf°298) were determined: ZrI3 (g) = -30.8 ± 1.5 kcal/mole, ZrI2 (g) = 32.6 ± 4.0 kcal/mole, and ZrI (g) = 96.3 ± 2.8 kcal/mole. It is noteworthy that the individual bond dissociation energies, derived from this enthalpy data, are close to the average value found in ZrI4 [].

Q5: Can you provide insight into the estimated thermodynamic properties of solid Zirconium iodides?

A5: Based on equilibrium pressure data within the Zirconium-iodine system, researchers have estimated the following enthalpies of formation for solid Zirconium iodides: ZrI4 = -198 ± 5 kcal/mole, ZrI3 = -130 ± 5 kcal/mole, and ZrI2 = -76 ± 5 kcal/mole [].

Q6: How can Zirconium iodide be utilized for coating Uranium?

A6: A process called the iodide process utilizes the thermal decomposition of this compound vapors on Uranium metal surfaces heated to approximately 1100°C in a vacuum. This forms a bonded layer of crystalline Zirconium on the Uranium. Pre-treating the Uranium with iodine, followed by vaporizing the resulting Uranium iodide, enhances diffusion between Uranium and deposited Zirconium, leading to improved corrosion resistance of the coating [].

Q7: How does the anionic composition of a solution affect the anodic passivation of Zirconium?

A7: Studies using this compound in various 1 N aqueous solutions (KCl, KNO3, K2SO4, KH2PO4 + K2HPO4) at constant pH revealed that the anionic composition significantly influences the anodic film formation on Zirconium []. This impact is observed through changes in the capacitative impedance and the ohmic component during the anodic oxidation process.

Q8: What role do interstitial atoms play in the stabilization of this compound clusters?

A8: Interstitial atoms like carbon, boron, aluminum, and silicon play a crucial role in stabilizing this compound clusters [, , , ]. These atoms reside at the center of Zr6I12-type clusters, significantly influencing the cluster size and bonding characteristics. For instance, the Zr-Zr distances within the cluster vary from 3.580 Å (Si) to 3.195 Å (Zr6I12C) depending on the interstitial atom.

Q9: Are there any examples of this compound clusters encapsulating larger entities like Pyrex glass?

A9: Interestingly, even impurities like Pyrex glass can contribute to the formation of this compound clusters. The silicon and boron present in trace amounts of Pyrex glass react to form Cs0.54Zr6I14(B,Si) along with ZrO2 [, ]. Structural analysis reveals that the cluster encapsulates an approximately 50:50 mixture of boron and silicon.

Q10: How does the presence of alkali metal cations impact this compound cluster formation?

A10: The presence of alkali metal cations like cesium can influence the stability and formation of specific this compound clusters. For instance, Zr6I12C and Zr6I14C are unstable in the presence of CsI, leading to the formation of Cs2Zr7I18C, which can be represented as Cs2ZrI6·Zr6I12C [].

Q11: What happens when this compound interacts with ethers?

A11: The interaction between Zirconium halides (chloride, bromide, iodide) and ethers like ethyl formate, ethyl acetate, and ethyl butyrate leads to the formation of 1:1 and 1:2 molecular compounds. The heat of attachment for the first ether molecule is significantly higher than that for the second molecule [].

Q12: How does gamma radiation affect Cesium iodide and Barium iodide?

A12: Gamma irradiation has been shown to release small amounts of iodine from powdered samples of Cesium iodide and Barium iodide. This release is significantly influenced by impurities, particularly water. The estimated G values (number of iodine atoms released per 100 eV of absorbed energy) were on the order of 10-3 for CsI and BaI2 near room temperature [].

Q13: Does Oxygen impact the elasticity modulus and internal friction of this compound?

A13: While specific research on the impact of Oxygen on the elasticity modulus and internal friction of this compound is limited within these papers, it's important to note that Oxygen is a known contaminant in Zirconium metal production []. Oxygen impurities can significantly alter the mechanical properties of Zirconium and its alloys.

Q14: What analytical techniques are employed to characterize and study this compound and its reactions?

A14: A range of analytical techniques is employed in the study of this compound. These include X-ray crystallography for structural determination [, ], Knudsen cell mass spectrometry for thermodynamic characterization [], torsion-effusion methods for vapor pressure measurements [, ], Nuclear Magnetic Resonance (NMR) spectroscopy for studying interstitial atoms within clusters [], and cyclic voltammetry for examining the electrochemical behavior of clusters [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)